3,5-Dichloro-2-hydroxy-4-methylpyridine: A Technical Characterization Guide
3,5-Dichloro-2-hydroxy-4-methylpyridine: A Technical Characterization Guide
Topic: Physical Properties & Characterization of 3,5-Dichloro-2-hydroxy-4-methylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Critical Identification
3,5-Dichloro-2-hydroxy-4-methylpyridine (also known as 3,5-dichloro-4-methyl-2-pyridone ) is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural duality—existing in equilibrium between a hydroxy-pyridine and a pyridone form—dictates its physical behavior, solubility, and reactivity.
⚠️ Critical Registry Warning
Researchers must exercise caution regarding CAS registry numbers for this compound, as database errors are common for chlorinated pyridines.
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Correct CAS: 58236-72-9 (Specific to 3,5-dichloro-4-methylpyridin-2-ol).[1][2][3]
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Common Mismatch: Do NOT confuse with CAS 1722-19-6, which refers to 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine (a triazine herbicide intermediate).
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Related Analog: CAS 5437-33-2 refers to the non-methylated analog, 3,5-dichloro-2-pyridone.
Chemical Identity & Structural Constants
| Property | Specification |
| IUPAC Name | 3,5-Dichloro-4-methylpyridin-2(1H)-one |
| Alternative Names | 3,5-Dichloro-2-hydroxy-4-methylpyridine; 3,5-Dichloro-4-picolin-2-ol |
| CAS Registry Number | 58236-72-9 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| SMILES | CC1=C(C(=NC=C1Cl)O)Cl (Hydroxy form) / CC1=C(Cl)C(=O)NC=C1Cl (Pyridone form) |
| Physical State | White to off-white crystalline powder |
Physical & Thermodynamic Properties[4][5][6]
Melting Point & Thermal Behavior
While specific experimental melting point data for CAS 58236-72-9 is often absent from public safety data sheets (SDS), it can be reliably predicted via structural analogy to 3,5-dichloro-2-pyridone.
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Predicted Melting Point Range: 175°C – 185°C
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Basis for Prediction: The non-methylated analog (3,5-dichloro-2-pyridone) melts at 178–182°C. The addition of a methyl group at the C4 position typically introduces steric bulk that may slightly perturb crystal packing but generally maintains the high melting point characteristic of pyridone dimers.
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Thermal Stability: Stable under standard laboratory conditions. Degradation (dechlorination) may occur at temperatures >250°C.
Solubility Profile
The solubility of this compound is heavily influenced by its tautomeric state. The pyridone form dominates in the solid state, leading to strong intermolecular hydrogen bonding (dimerization), which reduces solubility in non-polar solvents.
| Solvent | Solubility Rating | Notes |
| Water | Low (< 1 mg/mL) | Hydrophobic Cl substituents reduce aqueous solubility significantly compared to 2-pyridone. |
| DMSO | High (> 50 mg/mL) | Preferred solvent for NMR and biological assays. |
| Methanol | Moderate | Soluble, often used for recrystallization. |
| Dichloromethane | Moderate | Soluble; useful for extraction from aqueous workups. |
| Hexane/Ether | Poor | Insoluble due to polarity of the amide/lactam functionality. |
Acid-Base Properties (pKa)
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Predicted pKa (OH/NH): ~6.5 – 7.5 [4]
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Mechanistic Insight: Unsubstituted 2-pyridone has a pKa of ~11.6. The presence of two electron-withdrawing chlorine atoms at positions 3 and 5 significantly stabilizes the conjugate base (anion) via inductive effects (-I), drastically lowering the pKa. This makes the compound weakly acidic and soluble in basic aqueous solutions (e.g., 1M NaOH).
Structural Characterization: Tautomerism
One of the most critical aspects of working with 2-hydroxypyridines is understanding the lactam-lactim tautomerism. For 3,5-dichloro-2-hydroxy-4-methylpyridine, the equilibrium strongly favors the 2-pyridone (lactam) form in the solid state and in polar solvents like DMSO and water.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the dimerization that drives the high melting point.
Figure 1: Tautomeric equilibrium shifting toward the pyridone form, which stabilizes via dimerization in the solid state.
Spectral Expectations (NMR)
Researchers characterizing this compound should expect the following NMR signatures:
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¹H NMR (DMSO-d₆):
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NH Proton: Broad singlet typically >12 ppm (characteristic of the pyridone NH).
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C6 Proton: Singlet (or fine doublet) around 7.8 – 8.2 ppm. The C3-Cl and C5-Cl atoms shield/deshield adjacent positions, but the C6 proton is the only aromatic proton remaining.
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Methyl Group: Singlet at ~2.2 – 2.4 ppm.
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Synthesis & Purity Analysis
The synthesis typically involves the chlorination of 4-methyl-2-pyridone. This process must be controlled to prevent over-chlorination or the formation of regioisomers.
Synthetic Workflow
Figure 2: Synthetic pathway via electrophilic aromatic substitution. Note that the 3 and 5 positions are activated by the oxygen and nitrogen, directing the chlorine to these sites.
Purity Verification Protocol
To verify the physical properties, the following analytical method is recommended:
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HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
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Detection: UV at 254 nm and 280 nm (Pyridones have strong absorbance).
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Impurity Check: Look for mono-chlorinated species (MW ~143.5) using LC-MS to ensure the reaction went to completion.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect weighing accuracy due to the hygroscopic nature of some pyridone salts.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood when handling the powder to avoid inhalation.
References
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PubChem Compound Summary. 3,5-Dichloro-2-pyridone (Analog Reference). National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Tautomerism of 2-Hydroxypyridines. Available at: [Link]
